molecular formula C27H45NO4 B15074170 Arachidonoylcarnitine CAS No. 36816-11-2

Arachidonoylcarnitine

Cat. No.: B15074170
CAS No.: 36816-11-2
M. Wt: 447.6 g/mol
InChI Key: RBFQHRALHSUPIA-JTPUQHSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonoylcarnitine can be synthesized through the esterification of arachidonic acid with L-carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The purification process typically involves chromatographic techniques to isolate the desired compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Arachidonoylcarnitine has several scientific research applications:

Mechanism of Action

Arachidonoylcarnitine exerts its effects primarily through its involvement in lipid metabolism. It acts as a substrate for enzymes involved in the β-oxidation of fatty acids. The compound can influence various metabolic pathways, including those related to energy production and lipid signaling. Molecular targets include enzymes like carnitine palmitoyltransferase and acyl-CoA dehydrogenase.

Comparison with Similar Compounds

    Palmitoylcarnitine: Another long-chain acylcarnitine involved in fatty acid metabolism.

    Oleoylcarnitine: Similar in structure but with a different fatty acid moiety.

    Stearoylcarnitine: Another long-chain acylcarnitine with a saturated fatty acid moiety.

Uniqueness: Arachidonoylcarnitine is unique due to its arachidonic acid moiety, which is a polyunsaturated fatty acid. This gives it distinct properties and roles in lipid signaling and metabolism compared to other acylcarnitines.

Properties

CAS No.

36816-11-2

Molecular Formula

C27H45NO4

Molecular Weight

447.6 g/mol

IUPAC Name

(3R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C27H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3/b10-9-,13-12-,16-15-,19-18-/t25-/m1/s1

InChI Key

RBFQHRALHSUPIA-JTPUQHSZSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

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